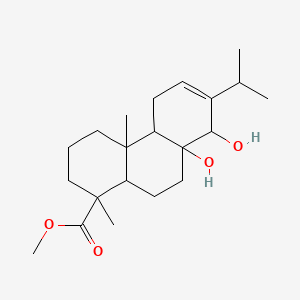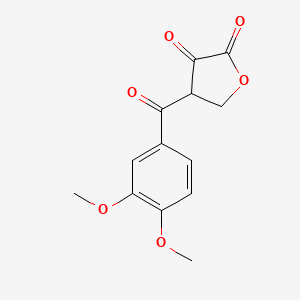![molecular formula C23H48NO6P B12814194 [2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate CAS No. 131933-66-9](/img/structure/B12814194.png)
[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phosphate-18-OEt can be synthesized by reacting phosphorus pentachloride or phosphorus oxychloride with water enriched with 97% oxygen-18 in an ambient atmosphere under a fume hood . This method ensures that there is no loss of oxygen-18 enrichment during the synthesis process. The reaction typically involves hydrolyzing the phosphorus compounds with the enriched water, resulting in a mixture of species containing varying numbers of oxygen-18 atoms .
Chemical Reactions Analysis
Phosphate-18-OEt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release the phosphate group.
Substitution: It can participate in substitution reactions where the oxygen-18 labeled phosphate group is replaced by other functional groups.
Oxidation and Reduction:
Common reagents used in these reactions include water enriched with oxygen-18, phosphorus pentachloride, and phosphorus oxychloride . The major products formed from these reactions are various species of oxygen-18 labeled phosphate, depending on the number of oxygen-18 atoms incorporated .
Scientific Research Applications
Phosphate-18-OEt has a wide range of applications in scientific research:
Chemistry: It is used to study phosphorus dynamics and to trace the movement of phosphorus in chemical reactions.
Biology: The compound is employed in biological studies to track the uptake and utilization of phosphorus by organisms.
Medicine: In medical research, it is used to investigate phosphorus metabolism and to develop diagnostic tools.
Industry: Phosphate-18-OEt is used in industrial applications to monitor phosphorus-containing processes and to develop new materials
Mechanism of Action
The mechanism by which Phosphate-18-OEt exerts its effects involves the unique isotopic signature of oxygen-18. This allows researchers to track the movement and transformation of phosphorus in various systems. The molecular targets and pathways involved include phosphorus-containing compounds and processes, such as phosphate uptake by plants and the incorporation of phosphorus into biological molecules .
Comparison with Similar Compounds
Phosphate-18-OEt is unique due to its enrichment with the oxygen-18 isotope, which distinguishes it from other phosphate compounds. Similar compounds include:
Triethyl phosphite: An organophosphorus compound used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
Antimony(III) compounds with tridentate ligands: These compounds have similar coordination chemistry but differ in their applications and reactivity.
Triethyl phosphate: Used in sol-gel processing and as a precursor for various inorganic compositions.
Phosphate-18-OEt stands out due to its specific use in isotopic labeling and tracking phosphorus dynamics, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
131933-66-9 |
|---|---|
Molecular Formula |
C23H48NO6P |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[2-ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H48NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-20-22(29-4-2)21-30-31(26,27)28/h22H,3-21H2,1-2H3,(H,24,25)(H2,26,27,28) |
InChI Key |
WDPLVKQQISOEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)(O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate](/img/structure/B12814149.png)






